molecular formula C21H20Cl2N2O B440793 11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 406914-48-5

11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B440793
CAS RN: 406914-48-5
M. Wt: 387.3g/mol
InChI Key: YSZBAYSFEJJUJJ-UHFFFAOYSA-N
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Description

The compound “11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs that have a wide range of uses, including as sedatives, muscle relaxants, and anti-anxiety medications .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied using microwave-assisted synthesis . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes . The synthesized compounds were obtained in reasonable to good yields .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using various catalysts . The reaction proceeded effectively with the previously mentioned catalysts and in some cases, microwave irradiation was applied for heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various spectroscopic techniques, including FT-IR, UV–visible, 1 H NMR, HRMS . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .

Scientific Research Applications

Antimicrobial Activity

The compound 11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been synthesized and characterized using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .

Spectroscopic Characterization

The compound has been characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular structure was elucidated using single-crystal X-ray diffraction technique .

DFT Analysis

The molecular geometry, vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . TD-DFT approach is used to compute the UV–visible spectrum .

Potential CYP3A4 Inhibitors

The Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate have been studied as potential CYP3A4 inhibitors . The simulations show appreciable binding of the complexes to CYP3A4 with average interaction energies of –97 and –87 kcal/mol, respectively .

Crystal Structure Analysis

The crystal structures of Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate have been established through 1H and 13C nuclear magnetic resonance (NMR), elemental, and single‐ crystal X‐ray analysis .

Pharmaceutical Testing

The compound 10-(2,6-dichlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is available for pharmaceutical testing .

Future Directions

The future directions for the study of this compound could include further exploration of its potential pharmacological properties, as well as the development of more efficient and scalable synthesis methods . Additionally, the compound could be evaluated for its potential use in various applications, such as in the treatment of anxiety disorders, insomnia, and other conditions where benzodiazepines are typically used .

properties

IUPAC Name

6-(2,6-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O/c1-21(2)10-16-19(17(26)11-21)20(18-12(22)6-5-7-13(18)23)25-15-9-4-3-8-14(15)24-16/h3-9,20,24-25H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZBAYSFEJJUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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